De(cladinosyl) Clarithromycin
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Overview
Description
De(cladinosyl) Clarithromycin, also known as 3-O-Decladinosyl-6-O-methylerythromycin A, is a derivative of Clarithromycin, a macrolide antibiotic. This compound is characterized by the absence of the cladinosyl sugar moiety, which is present in the parent compound, Clarithromycin. This compound has a molecular formula of C30H55NO10 and a molecular weight of 589.76 g/mol .
Scientific Research Applications
De(cladinosyl) Clarithromycin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in Clarithromycin formulations.
Biology: The compound is studied for its antibacterial properties and its potential to inhibit bacterial protein synthesis.
Medicine: Research is ongoing to explore its efficacy in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: It is used in the pharmaceutical industry for the development of new antibiotics and for quality control purposes .
Mechanism of Action
Target of Action
De(cladinosyl) Clarithromycin, like its parent compound Clarithromycin, primarily targets the bacterial 50S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a pivotal role in the translation and assembly of proteins within the bacterial cell .
Mode of Action
this compound exerts its antibacterial action by binding to the 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this compound may be bacteriostatic (inhibiting bacterial growth) or bactericidal (killing bacteria) .
Biochemical Pathways
Upon administration, Clarithromycin undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . This metabolite works synergistically with its parent compound, enhancing the overall antibacterial activity . The alteration in the metabolism of glycerophospholipids has also been observed with Clarithromycin exposure .
Pharmacokinetics
Clarithromycin is well absorbed from the gastrointestinal tract, and its systemic bioavailability is reduced due to first-pass metabolism . It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes . The reported mean values of total body clearance and renal clearance in adults have ranged from 29.2 to 58.1 L/h and 6.7 to 12.8 L/h, respectively . In patients with severe renal impairment, increased plasma concentrations and a prolonged elimination half-life for Clarithromycin and its metabolite have been reported .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth or death of the bacteria . This results in the effective treatment of a wide variety of bacterial infections .
Action Environment
Biochemical Analysis
Biochemical Properties
De(cladinosyl) Clarithromycin interacts with various enzymes and proteins. It is known to inhibit bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This interaction interferes with the translation and protein assembly process, making this compound a powerful tool in biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells. For instance, it has been shown to increase neuronal excitability in CA3 pyramidal neurons through a reduction in GABAergic signaling . It also has immunomodulatory effects, potentially expediting recovery of monocyte HLA-DR expression, which may be responsible for reduced recurrence of sepsis .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the bacterial 50S ribosomal subunit, inhibiting peptidyl transferase activity and interfering with amino acid translocation during the translation and protein assembly process . This action can be bacteriostatic or bactericidal depending on the organism and drug concentration .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been observed that clarithromycin induces hyperexcitability in single neurons, which is related to a reduction in GABAergic signaling . This suggests that the effects of this compound can vary over time, potentially influencing long-term cellular function.
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, it’s worth noting that clarithromycin, from which this compound is derived, has been used in equine medicine with specific dosage recommendations .
Metabolic Pathways
This compound is metabolized through several pathways, including oxidative N-demethylation and hydroxylation . These metabolic processes are crucial for the drug’s function and can influence its effects on metabolic flux or metabolite levels.
Transport and Distribution
While specific information on the transport and distribution of this compound within cells and tissues is limited, it’s known that clarithromycin, its parent compound, is widely distributed, including into abscesses, and can be used to treat intracellular organisms .
Subcellular Localization
Given its ability to penetrate bacterial cell walls and bind to the bacterial 50S ribosomal subunit , it can be inferred that it localizes to the bacterial ribosome within the cell.
The information provided is based on the current understanding and available resources .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of De(cladinosyl) Clarithromycin involves the selective removal of the cladinosyl sugar moiety from Clarithromycin. This can be achieved through a series of chemical reactions, including hydrolysis and methylation. The process typically involves the use of strong acids or bases to cleave the glycosidic bond, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The production process is optimized to minimize waste and reduce production costs while maintaining high purity standards .
Chemical Reactions Analysis
Types of Reactions
De(cladinosyl) Clarithromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Comparison with Similar Compounds
Similar Compounds
Clarithromycin: The parent compound, which contains the cladinosyl sugar moiety.
Erythromycin: Another macrolide antibiotic with a similar structure but different functional groups.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Uniqueness
De(cladinosyl) Clarithromycin is unique due to the absence of the cladinosyl sugar moiety, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Clarithromycin. This structural difference can influence its antibacterial activity and its interaction with bacterial ribosomes .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of De(cladinosyl) Clarithromycin involves the removal of the 3-O-cladinose moiety from Clarithromycin and subsequent replacement with a deoxy sugar, such as 3-deoxy-D-manno-octulosonic acid (KDO) or 2,3-dideoxy-2,3-diamino-D-glucose (DAG). This can be achieved through a series of steps involving selective protection, deprotection, and coupling reactions.", "Starting Materials": [ "Clarithromycin", "Protecting reagents (e.g. TBDMS-Cl, TMSOTf)", "Deprotecting reagents (e.g. TBAF)", "Deoxy sugar precursor (e.g. KDO, DAG)", "Coupling reagents (e.g. DMT-MM, HATU)" ], "Reaction": [ "Protection of the 4'- and 6-OH groups of Clarithromycin using TBDMS-Cl and TMSOTf, respectively", "Selective removal of the 3-O-cladinose moiety using TBAF", "Coupling of the deoxy sugar precursor (e.g. KDO, DAG) to the 3-OH group of the resulting intermediate using a coupling reagent (e.g. DMT-MM, HATU)", "Deprotection of the 4'- and 6-OH groups using appropriate deprotecting reagents (e.g. TBAF)" ] } | |
CAS No. |
118058-74-5 |
Molecular Formula |
C30H55NO10 |
Molecular Weight |
589.8 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,12,13-trihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C30H55NO10/c1-12-21-30(8,37)25(35)17(4)22(32)15(2)14-29(7,38-11)26(18(5)23(33)19(6)27(36)40-21)41-28-24(34)20(31(9)10)13-16(3)39-28/h15-21,23-26,28,33-35,37H,12-14H2,1-11H3/t15-,16-,17+,18+,19-,20+,21-,23+,24-,25-,26-,28+,29-,30-/m1/s1 |
InChI Key |
QTLYNHBYTKOXTE-FNAMOMDESA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Synonyms |
3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-6-O-methylerythromycin; 5-O-Desosaminyl-6-O-methylerythronolide A; 3-O-Decladinosyl-6-O-methylerythronolide A; |
Origin of Product |
United States |
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